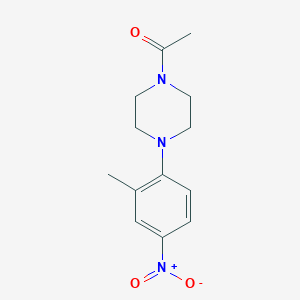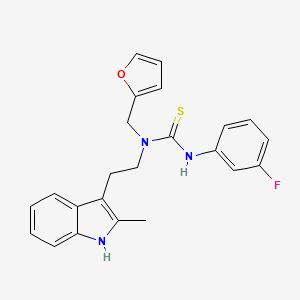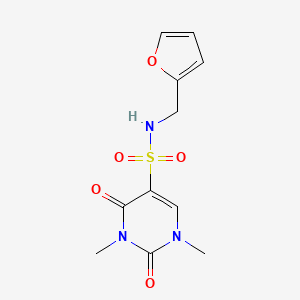
1-乙酰基-4-(2-甲基-4-硝基苯基)哌嗪
描述
“1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine” is a chemical compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring . It has a molecular weight of 263.29 .
Molecular Structure Analysis
The molecular structure of “1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine” consists of a pyridine linked to a piperazine . The SMILES string representation of the molecule isCC(N(CC1)CCN1C(C=C2)=CC=C2N+=O)=O . Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine” include a molecular weight of 263.29 . The compound is solid in form .科学研究应用
新颖促动力受体激动剂的发现
1-乙酰基-4-(2-甲基-4-硝基苯基)哌嗪衍生物已被探索其作为新型促动力受体激动剂的潜力。这些化合物在重组人促动力受体和天然兔促动力受体上表现出优异的活性,从而增强了分离的胃窦组织的神经介导收缩的幅度。这一发现突出了这些化合物在胃肠道运动障碍中的治疗潜力 (Westaway 等,2009)。
抗菌和生物膜抑制
拥有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物已被合成并评估其体外抗菌和细胞毒性活性。这些化合物,包括 1-乙酰基-4-(2-甲基-4-硝基苯基)哌嗪的衍生物,已显示出有效的抗菌功效和显着的生物膜抑制活性,表明它们在对抗细菌感染和生物膜相关疾病中的效用 (Mekky & Sanad,2020)。
抗抑郁和抗焦虑活性
1-乙酰基-4-(2-甲基-4-硝基苯基)哌嗪的衍生物已被合成并评估其抗抑郁和抗焦虑活性。这些化合物在缩短动物模型中的不动时间方面表现出显着的疗效,表明它们作为治疗抑郁症和焦虑症的新型治疗剂的潜力 (Kumar 等,2017)。
除草剂和细胞分裂素模拟活性
1-乙酰基-4-(2-甲基-4-硝基苯基)哌嗪衍生物的除草剂活性和细胞分裂素模拟特性已被研究,对各种植物物种显示出有希望的结果。这些化合物表现出显着的除草剂活性,并具有作为细胞分裂素模拟物的潜力,表明它们在农业中用于植物生长调节和杂草控制的应用 (Stoilkova 等,2014)。
代谢相互作用研究
与 1-乙酰基-4-(2-甲基-4-硝基苯基)哌嗪相关的化合物卡索匹坦的代谢分布研究提供了对其与细胞色素 P450 3A4 相互作用的见解。这些发现对于理解此类化合物的药物-药物相互作用潜力至关重要,指导它们作为治疗剂的开发 (Motta 等,2011)。
安全和危害
When handling “1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
属性
IUPAC Name |
1-[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-9-12(16(18)19)3-4-13(10)15-7-5-14(6-8-15)11(2)17/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERROHDBOLXRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,3-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2905275.png)
![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2905276.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2905277.png)



methanamine](/img/structure/B2905285.png)
![1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea](/img/structure/B2905287.png)
![1-[(3-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2905288.png)
![2-bromo-N-[1-(3,5-dimethylphenyl)propan-2-yl]-5-fluoropyridine-4-carboxamide](/img/structure/B2905290.png)

![5-Cyano-N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2905296.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2905297.png)
![5',5'''-Bis(4-carboxyphenyl)[1,1':3',1'':4'',1''':3''',1''''-quinquephenyl]-4,4''''-dicarboxylic acid](/img/structure/B2905298.png)